molecular formula C29H26ClNO6 B4094092 cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4094092
M. Wt: 520.0 g/mol
InChI Key: GIZCCLNHARMUOO-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Chromenyl Moiety: This step involves the synthesis of the 6-chloro-4-oxo-4H-chromen-3-yl group through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Construction of the Hexahydroquinoline Core: The hexahydroquinoline ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.

    Coupling Reactions: The final step involves coupling the chromenyl and hexahydroquinoline moieties with the furan and cyclopentyl groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan and chromenyl groups can be oxidized to form corresponding oxides.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Nucleophiles like amines, thiols

Major Products

    Oxidation Products: Corresponding oxides of furan and chromenyl groups.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Compounds with substituted functional groups in place of halogens.

Scientific Research Applications

Chemistry

The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, allowing the construction of more complex molecules.

Biology

In biological research, such compounds can be used as probes to study enzyme activities and receptor-ligand interactions due to their structural complexity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways, given the compound’s ability to interact with various molecular targets.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. Generally, such compounds may exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activities.

    Interacting with Receptors: Modulating receptor functions and signaling pathways.

    Altering Gene Expression: Affecting transcriptional and translational processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the 6-chloro-4-oxo-4H-chromen-3-yl group and the furan-2-yl moiety in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

cyclopentyl 4-(6-chloro-4-oxochromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO6/c1-15-25(29(34)37-18-5-2-3-6-18)26(20-14-36-24-9-8-17(30)13-19(24)28(20)33)27-21(31-15)11-16(12-22(27)32)23-7-4-10-35-23/h4,7-10,13-14,16,18,26,31H,2-3,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCCLNHARMUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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